molecular formula C11H10ClNO B586428 1-Ethyl-1h-indole-3-carbonyl chloride CAS No. 148317-27-5

1-Ethyl-1h-indole-3-carbonyl chloride

Cat. No.: B586428
CAS No.: 148317-27-5
M. Wt: 207.657
InChI Key: BSTOMUBBCNDSQV-UHFFFAOYSA-N
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Description

1-Ethyl-1h-indole-3-carbonyl chloride is a chemical compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of the carbonyl chloride group makes it a versatile intermediate for the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1h-indole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-1h-indole-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows:

1-Ethyl-1h-indole-3-carboxylic acid+SOCl21-Ethyl-1h-indole-3-carbonyl chloride+SO2+HCl\text{1-Ethyl-1h-indole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-Ethyl-1h-indole-3-carboxylic acid+SOCl2​→1-Ethyl-1h-indole-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1h-indole-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to 1-ethyl-1h-indole-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of the indole ring can be achieved using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., triethylamine) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or organic solvents.

Major Products:

    Amides, Esters, Thioesters: Formed from substitution reactions.

    1-Ethyl-1h-indole-3-methanol: Formed from reduction reactions.

    Oxidized Indole Derivatives: Formed from oxidation reactions.

Scientific Research Applications

1-Ethyl-1h-indole-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential as a precursor in the development of therapeutic agents.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-1h-indole-3-carbonyl chloride largely depends on its reactivity with various nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with nucleophiles, leading to the formation of various derivatives. The indole ring system also contributes to the compound’s stability and reactivity, enabling it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

  • 1-Methyl-1h-indole-3-carbonyl chloride
  • 1-Propyl-1h-indole-3-carbonyl chloride
  • 1-Benzyl-1h-indole-3-carbonyl chloride

Comparison: 1-Ethyl-1h-indole-3-carbonyl chloride is unique due to the presence of the ethyl group at the nitrogen atom, which can influence its reactivity and physical properties. Compared to its methyl, propyl, and benzyl analogs, the ethyl derivative may exhibit different solubility, boiling point, and reactivity profiles. These differences can be exploited in various applications, making this compound a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

1-ethylindole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-2-13-7-9(11(12)14)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTOMUBBCNDSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664944
Record name 1-Ethyl-1H-indole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148317-27-5
Record name 1-Ethyl-1H-indole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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